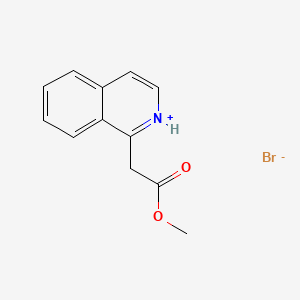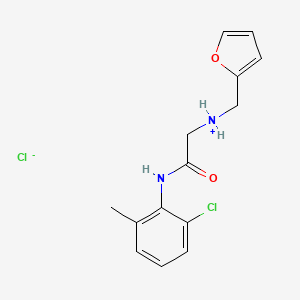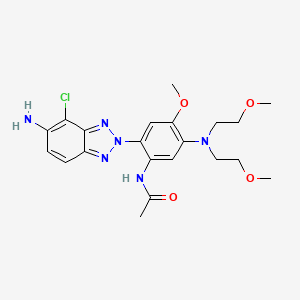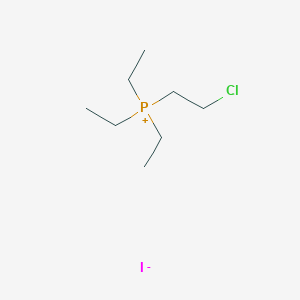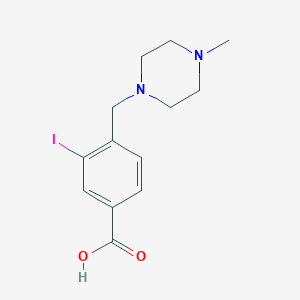
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C13H17IN2O2 It is a derivative of benzoic acid, featuring an iodine atom and a methylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-formylbenzoic acid and 1-methylpiperazine.
Condensation Reaction: The 4-formylbenzoic acid undergoes a condensation reaction with 1-methylpiperazine to form 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.
Iodination: The final step involves the iodination of the aromatic ring at the 3-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The methylpiperazine group can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][2].
Mechanism of Action
The mechanism of action of 3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The iodine atom and the methylpiperazine group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: A salt form that may have different solubility and stability properties.
Uniqueness
The presence of the iodine atom in 3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid makes it unique compared to its analogs. The iodine atom enhances its reactivity in substitution reactions and may impart distinct biological activities.
Properties
CAS No. |
1131614-85-1 |
|---|---|
Molecular Formula |
C13H17IN2O2 |
Molecular Weight |
360.19 g/mol |
IUPAC Name |
3-iodo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H17IN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
InChI Key |
JIPVYCGKXAKMJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


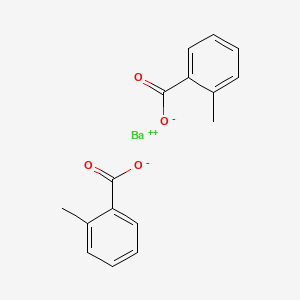
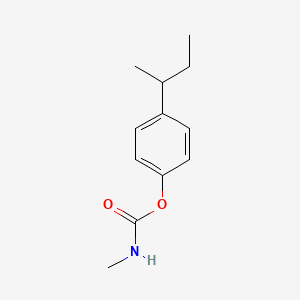
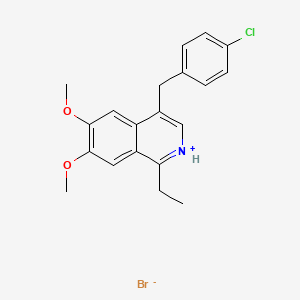

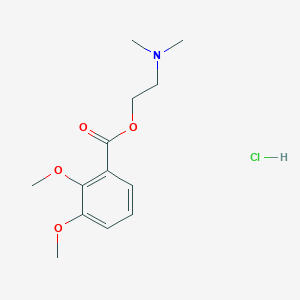
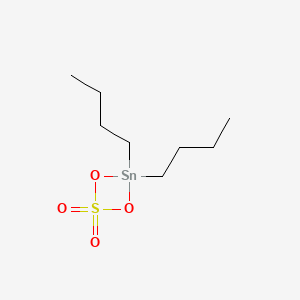
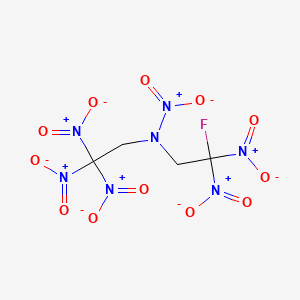
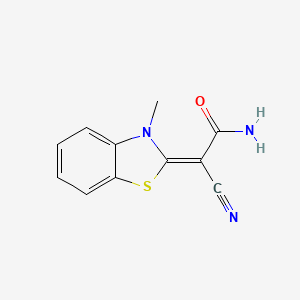
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

